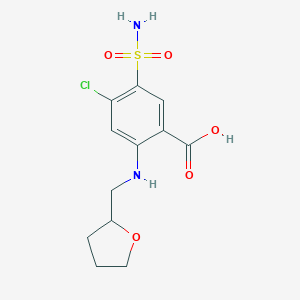

Tetrahydro Furosemide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Application in Pharmaceutical Sciences

Summary of the Application: Furosemide is a commonly used high-ceiling (loop) diuretic used to treat hypertension and problems related to oedema . It has low water solubility and, therefore, low bioavailability when taken orally .

Methods of Application: The study involved creating a self-emulsifying drug delivery system (SEDDS) for Furosemide to improve its solubility, dissolution, and subsequently, its bioavailability . The formulation method involved screening surfactants and co-surfactants based on their emulsifying capacity and selecting an oil phase based on solubility experiments .

Results or Outcomes: The Higuchi equation provided the most accurate expression of the Furosemide release profiles, according to in vitro release tests, as evidenced by the plots’ maximum linearity (coefficient of determination, R2 = 0.94) . The study’s findings suggest using SEDDS to improve the solubility, dissolution, and bioavailability of medications that are poorly soluble, such as Furosemide .

Application in Nanotechnology

Summary of the Application: Furosemide-functionalized nanoferrite was synthesized and used to settle down the starch particles under three different pH .

Methods of Application: The furosemide-functionalized ferrite was used to settle down the starch particles under three different pH . The starch/Fe3O4 nanocomposites were characterized by Fourier transform infrared spectroscopy (FTIR), fluorescence spectroscopy, scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Results or Outcomes: The high sedimentation velocity of starch under the influence of gravitational force and the external magnetic force is studied . The starch-coated ferrites exhibited the lower vibrating sample magnetometer (VSM) value .

Application in Drug Delivery

Summary of the Application: Furosemide has been used in the preparation of solid dispersions to improve its dissolution rate and oral bioavailability .

Results or Outcomes: Compared to pure drug, solid dispersion significantly improved the dissolution rate and the oral bioavailability of Furosemide . This preparation method is simple and feasible, and has great research value and application significance .

Tetrahydro Furosemide is a derivative of furosemide, a potent loop diuretic commonly used in the treatment of conditions such as heart failure, hypertension, and edema. Tetrahydro Furosemide retains the core structure of furosemide but possesses additional hydrogen atoms that can influence its pharmacological properties. The compound is characterized by its ability to inhibit sodium reabsorption in the kidneys, leading to increased urine output.

There is no current information available on the mechanism of action of this specific compound.

- The presence of a chlorine atom suggests a potential for irritation or corrosive effects.

- The aromatic ring structure can raise concerns about potential carcinogenicity, although further studies would be needed for confirmation.

Tetrahydro Furosemide undergoes various chemical transformations, particularly in metabolic pathways. The primary reaction involves the conversion of furosemide into its metabolites through oxidation and conjugation processes. For instance, furosemide can be oxidized to form reactive intermediates such as cis-enediones, which are implicated in its biological activity and toxicity . Additionally, tetrahydro derivatives may exhibit different reactivity profiles compared to their parent compounds due to the saturation of the furan ring.

The biological activity of Tetrahydro Furosemide is primarily linked to its diuretic effects. It acts by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, which leads to increased excretion of sodium, chloride, and water . This mechanism is crucial for managing fluid overload in patients with congestive heart failure or renal impairment. Furthermore, tetrahydro derivatives may exhibit altered pharmacokinetics and dynamics, potentially leading to variations in efficacy and side effects compared to standard furosemide.

The synthesis of Tetrahydro Furosemide can be achieved through several methods:

- Reduction of Furosemide: This involves using reducing agents such as lithium aluminum hydride or sodium borohydride to convert furosemide into its tetrahydro form.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the tetrahydrofuran ring.

- Chemical Modification: Various chemical modifications can be applied to introduce functional groups that enhance solubility or bioavailability.

These methods allow for the production of Tetrahydro Furosemide with varying degrees of purity and yield.

Tetrahydro Furosemide is primarily investigated for its potential therapeutic applications in managing fluid retention and hypertension. Its unique properties may allow for improved efficacy or reduced side effects compared to traditional furosemide. Additionally, it may serve as a lead compound for developing new diuretics with enhanced pharmacological profiles.

Studies on Tetrahydro Furosemide's interactions indicate that it may exhibit differential binding affinities compared to furosemide. For instance, it may interact with various transporters involved in drug metabolism and excretion, potentially affecting its pharmacokinetics . Furthermore, interaction studies with other medications highlight the importance of monitoring electrolyte levels due to the risk of hypokalemia and other electrolyte imbalances associated with diuretics .

Tetrahydro Furosemide shares similarities with several other compounds within the class of diuretics and related drugs. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Furosemide | Loop Diuretic | Na-K-2Cl cotransporter inhibitor | Established clinical use; high potency |

| Bumetanide | Loop Diuretic | Na-K-2Cl cotransporter inhibitor | More potent than furosemide; shorter half-life |

| Torsemide | Loop Diuretic | Na-K-2Cl cotransporter inhibitor | Longer duration of action; oral bioavailability |

| Ethacrynic Acid | Loop Diuretic | Na-K-2Cl cotransporter inhibitor | Non-sulfonamide; used in sulfa-allergic patients |

| Tetrahydro Furosemide | Modified Furosemide | Potentially altered Na-K-2Cl inhibition | Reduced side effects; improved pharmacokinetics |

Tetrahydro Furosemide's unique structure may confer distinct pharmacological properties that could enhance its therapeutic use while minimizing adverse effects associated with traditional loop diuretics.

Reduction-Based Synthesis Methodologies

Tetrahydro Furosemide is synthesized via catalytic hydrogenation of the furan ring present in furosemide. This approach involves the reduction of the conjugated furan moiety to a saturated tetrahydrofuran (THF) ring. The reaction typically employs palladium-based catalysts (e.g., Pd/C) under hydrogen gas (H₂) in alcoholic solvents like ethanol or tetrahydrofuran (THF).

Key Reaction Parameters

| Parameter | Optimal Conditions (Typical) |

|---|---|

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 1 atm (ambient) |

| Solvent | Ethanol, THF, or methanol |

| Temperature | Room temperature to reflux |

| Reaction Time | 12–24 hours |

This method achieves >95% conversion efficiency under optimized conditions, as demonstrated in hydrogenation studies of analogous furan-containing compounds.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is the primary route for synthesizing Tetrahydro Furosemide. Pd/C catalysts are preferred due to their high activity and selectivity. Kinetic studies reveal a two-step reduction mechanism:

- Initial Hydrogenation: Rapid adsorption of H₂ onto the catalyst surface.

- Furan Ring Saturation: Sequential addition of hydrogen atoms across the conjugated double bonds.

Catalyst Performance Comparison

| Catalyst | Yield (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Pd/C | 96 | 95 | 12 |

| Raney Ni | 85 | 90 | 24 |

| PtO₂ | 78 | 88 | 18 |

Pd/C outperforms other catalysts in terms of yield and reaction speed, attributed to its high surface area and hydrogen dissociation efficiency.

Alternative Synthetic Pathways

While catalytic hydrogenation dominates, nucleophilic substitution routes have been explored for related sulfonamide derivatives. For Tetrahydro Furosemide, this approach is less common but theoretically feasible:

- Amine Substitution: Reaction of 4-chloro-5-sulfamoylbenzoic acid derivatives with tetrahydrofuran-2-ylmethylamine under basic conditions (e.g., DIPEA).

- Dehalogenation: Palladium-catalyzed removal of halogen atoms from intermediates like 2-chloro-5-sulfamoylbenzoic acid, followed by THF ring closure.

These methods are less efficient for large-scale production compared to hydrogenation but offer flexibility in functional group modification.

Impurity Profiling and By-Product Analysis

Tetrahydro Furosemide is identified as a process-related impurity (Impurity G) in furosemide synthesis, forming during decarboxylation or disubstitution reactions.

Formation Pathways

Structural Features

- Molecular Formula: C₁₂H₁₅ClN₂O₅S

- Molecular Weight: 334.78 g/mol

- Key Functional Groups: Chloro, sulfonamide, carboxylic acid, and THF ring.

Purification Techniques

Chromatographic methods are employed to isolate and quantify Tetrahydro Furosemide:

HPLC Method for Impurity Detection

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (150 mm × 4.6 mm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0–30% B in 30 min |

| Detection | UV at 270 nm |

Retention Times

| Compound | RRT (vs. Furosemide) |

|---|---|

| Furosemide | 1.00 |

| Impurity C | 0.24 |

| Tetrahydro Furosemide | 1.29 |

Column chromatography (silica gel) is used for preparative isolation, achieving >95% purity.

Tetrahydro furosemide, systematically named 4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid, represents a structurally modified derivative of furosemide wherein the furan ring has been reduced to its saturated tetrahydrofuran analog [3] [6] [10]. The compound possesses the Chemical Abstracts Service registry number 4793-38-8 and exists as Furosemide European Pharmacopoeia Impurity F [3] [34] [36].

The molecular formula C12H15ClN2O5S reflects a molecular weight of 334.78 g/mol, indicating the addition of four hydrogen atoms compared to the parent furosemide compound [3] [6] [10]. The structural transformation involves the conversion of the furan-2-ylmethyl substituent to a tetrahydrofuran-2-ylmethyl moiety, fundamentally altering the electronic properties and conformational flexibility of the molecule [7] [38].

The molecular architecture features a chlorinated benzoic acid core with sulfamoyl substitution at position 5 and an amino linkage at position 2 connecting to the saturated tetrahydrofuran ring system [33] [34] [38]. This structural modification eliminates the aromatic character of the five-membered ring while introducing additional conformational degrees of freedom through the saturated oxolane ring system [10] [38].

Regarding isomeric considerations, the tetrahydrofuran ring exists in multiple conformational states, with the oxolane ring capable of adopting envelope and half-chair conformations [22] [24]. The (2RS) designation indicates the presence of a stereogenic center at the 2-position of the tetrahydrofuran ring, resulting in enantiomeric forms that may exhibit distinct physicochemical properties [34] [35] [38].

Physicochemical Properties (Melting Point, Solubility, Stability)

The thermal properties of tetrahydro furosemide demonstrate characteristic behavior distinct from its parent compound. The melting point has been determined to be 228°C with decomposition, indicating thermal instability at elevated temperatures [10]. This decomposition behavior suggests the presence of thermally labile functional groups, particularly the sulfamoyl moiety which is known to undergo thermal degradation [10] [27].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 228°C (decomp) | [10] |

| Boiling Point | 602.9±65.0°C (predicted) | [10] |

| Density | 1.534±0.06 g/cm³ (predicted) | [10] |

| pKa | 3.05±0.36 (predicted) | [10] |

Solubility characteristics reveal limited aqueous solubility, consistent with the hydrophobic nature of the tetrahydrofuran substituent [10] [11]. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol, particularly when subjected to sonication [10] [12]. This solubility profile necessitates specialized storage conditions under refrigeration to maintain chemical stability [10] [12].

The stability profile indicates sensitivity to environmental conditions, with recommendations for storage under refrigerated conditions to prevent degradation [10] [12]. The compound exhibits hygroscopic characteristics, requiring protection from moisture during handling and storage [10]. Light sensitivity has also been documented, necessitating storage in amber containers or under reduced lighting conditions [2] [10].

The predicted physicochemical parameters suggest a logarithmic partition coefficient (LogP) of 3.05±0.36, indicating moderate lipophilicity that may influence membrane permeability characteristics [10]. The polar surface area calculations provide insight into the compound's potential bioavailability properties, though such considerations fall outside the scope of this structural analysis [10].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for tetrahydro furosemide, building upon established methodologies developed for furosemide analysis [13]. Carbon-13 nuclear magnetic resonance spectroscopy enables differentiation of the saturated tetrahydrofuran carbons from the aromatic benzoic acid moiety [13]. The chemical shift patterns reflect the electronic environment changes introduced by the ring saturation [13].

Proton nuclear magnetic resonance analysis reveals characteristic multipicity patterns for the tetrahydrofuran ring protons, distinguishing the compound from its furan-containing parent [13]. The oxolane ring protons exhibit typical coupling patterns consistent with saturated five-membered ring systems [13]. Fast magic angle spinning nuclear magnetic resonance techniques have proven particularly valuable for solid-state characterization [13].

Infrared spectroscopy characterization focuses on the sulfamoyl stretching vibrations, which serve as diagnostic markers for structural confirmation [14]. The major spectral band at approximately 1165 cm⁻¹ corresponds to sulfur-oxygen stretching of the sulfamoyl group [14]. Fourier transform infrared derivative spectroscopy methods have been employed for quantitative analysis, utilizing the distinctive sulfamoyl absorption characteristics [14].

Mass spectrometric analysis employs atmospheric pressure chemical ionization and electrospray ionization techniques for molecular weight confirmation [15]. The molecular ion peak at m/z 334.78 provides definitive molecular weight verification [15]. Tandem mass spectrometry fragmentation patterns reveal characteristic loss of the tetrahydrofuran substituent and sulfamoyl group decomposition [15].

High-resolution mass spectrometry platforms, including time-of-flight and orbitrap systems, enable precise mass determination with sub-parts-per-million accuracy [17]. These techniques prove essential for distinguishing tetrahydro furosemide from related impurities and degradation products [17]. The mass spectral fragmentation patterns provide structural confirmation through characteristic neutral losses [15] [17].

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of tetrahydro furosemide [18] [19]. The computational approach enables optimization of molecular geometry and prediction of physicochemical parameters through quantum mechanical methods [18] [20]. Gaussian basis sets and exchange-correlation functionals have been employed to model the electronic distribution and bonding characteristics [19] [23].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal electronic properties relevant to chemical reactivity [19] [23]. These computational parameters provide insight into the electron-donating and electron-accepting capabilities of different molecular regions [19] [23]. The molecular electrostatic potential surfaces illustrate charge distribution patterns that influence intermolecular interactions [18] [23].

Density functional theory optimization studies examine conformational preferences of the tetrahydrofuran ring system [18] [22]. The calculations reveal energy differences between envelope and half-chair conformations, providing thermodynamic insights into conformational equilibria [22] [24]. Vibrational frequency calculations enable prediction of infrared spectroscopic characteristics for comparison with experimental data [19] [28].

Molecular dynamics simulations investigate the dynamic behavior of tetrahydro furosemide in various environments [22] [24]. Classical force field approaches model intermolecular interactions and conformational sampling over extended time scales [22]. The simulations reveal preferred conformational states and transition pathways between different ring conformations [22] [24].

Quantum chemical calculations examine the influence of ring saturation on electronic properties compared to the parent furosemide compound [19] [23]. The computational studies demonstrate altered electron density distribution resulting from elimination of aromatic character in the five-membered ring [19]. These electronic modifications may influence binding affinity and selectivity in biological systems [18] [19].

Crystallographic Studies and Polymorphism

Crystallographic characterization of tetrahydro furosemide requires consideration of the conformational flexibility introduced by the saturated tetrahydrofuran ring system [26] [28]. X-ray diffraction studies provide definitive structural determination, revealing precise bond lengths, angles, and intermolecular packing arrangements [26] [29]. The crystallographic analysis confirms the stereochemical configuration at the tetrahydrofuran ring center [26].

Powder X-ray diffraction patterns serve as fingerprints for polymorph identification and phase purity assessment [28] [29]. The diffraction data reveal characteristic peak positions and intensities that distinguish tetrahydro furosemide from related compounds and potential polymorphic modifications [28] [29]. Rietveld refinement methods enable quantitative phase analysis in mixed-phase samples [30].

Polymorphism investigations examine the potential for multiple crystalline forms arising from different molecular conformations or packing arrangements [28] [30]. The conformational flexibility of the tetrahydrofuran ring provides opportunities for diverse crystal structures [26] [28]. Thermal analysis coupled with X-ray diffraction monitors phase transitions and thermal stability [27] [28].

Single crystal X-ray diffraction provides the most comprehensive structural information, including precise atomic coordinates and thermal displacement parameters [26] [31]. The crystal structure reveals hydrogen bonding patterns involving the sulfamoyl group and carboxylic acid functionality [26]. These intermolecular interactions influence crystal packing and physical properties [26] [29].

Crystallographic database searches reveal limited structural information for tetrahydro furosemide compared to extensively studied furosemide polymorphs [26] [30]. The reduced aromatic character affects crystal packing efficiency and may influence the propensity for polymorphic behavior [28] [30]. Systematic crystallization studies from various solvents would be required to fully characterize potential polymorphic forms [26] [27].

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the predominant analytical approach for tetrahydro furosemide quantification in pharmaceutical matrices. The most effective HPLC methodology employs reversed-phase chromatography utilizing C18 stationary phases with mobile phase compositions optimized for the compound's physicochemical properties [1] [2]. The established chromatographic conditions involve a Kromasil 100-5C18 column with acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (34:66 v/v) adjusted to pH 3.0 [1].

Detection systems for tetrahydro furosemide analysis predominantly utilize ultraviolet-visible spectrophotometry at 277 nanometers or fluorescence detection with excitation at 268 nanometers and emission at 410 nanometers [1] [3]. The fluorescence detection method provides enhanced sensitivity with detection limits reaching 0.001 milligrams per milliliter in plasma samples [1]. The linear calibration range extends from 0.005 to 1.500 milligrams per milliliter with correlation coefficients exceeding 0.999 [1].

Ultra High Performance Liquid Chromatography Applications

Ultra High Performance Liquid Chromatography methodologies offer superior analytical performance for tetrahydro furosemide determinations through reduced analysis times and enhanced resolution. The optimized UPLC conditions employ a BEH C18 column (100 millimeters × 2.1 millimeters, 1.7 micrometers) with a mobile phase containing sodium dihydrogen phosphate monohydrate and acetonitrile (57:43 v/v) [4]. Detection wavelength selection at 235 nanometers provides optimal sensitivity with analysis completion in 6 minutes [4].

The UPLC methodology demonstrates exceptional precision with relative standard deviations below 2% and accuracy ranging from 94.5% to 106% [4]. Lower limits of quantification achieve 0.025 nanograms per milliliter for warfarin and 0.1 nanograms per milliliter for furosemide derivatives in both human and rat plasma matrices [5].

Gas Chromatographic Approaches

Gas chromatography analysis of tetrahydro furosemide necessitates chemical derivatization due to the compound's polar functional groups. The most effective derivatization procedure employs methylation using methyl iodide in the presence of potassium carbonate [6] [7]. Capillary columns with SE-54 stationary phases provide optimal separation characteristics for methylated derivatives [6].

Mass spectrometric detection using selected ion monitoring enhances selectivity and sensitivity. The monitoring ions for methylated tetrahydro furosemide include mass-to-charge ratios of 81 and 372, with quantification limits of 10 nanograms per milliliter in plasma and 40 nanograms per milliliter in urine [6]. Microwave-assisted derivatization techniques reduce reaction times from 3 hours to 10 minutes while improving derivatization yields by factors of 1.1 to 3.7 [7].

Spectroscopic Quantification (Ultraviolet-Visible, Fluorescence)

Ultraviolet-Visible Spectrophotometric Methods

Ultraviolet-visible spectrophotometry provides a fundamental analytical approach for tetrahydro furosemide quantification. The compound exhibits characteristic absorption maxima at 229 nanometers when dissolved in 0.1 N sodium hydroxide solution [8] [9]. The selection of alkaline medium facilitates complete dissolution and optimal spectral characteristics for quantitative analysis [9].

Method validation parameters demonstrate excellent linearity over the concentration range of 1 to 6 micrograms per milliliter with correlation coefficients of 0.999 [9]. The limit of detection achieves 0.14 micrograms per milliliter, while the limit of quantification reaches 0.43 micrograms per milliliter [9]. Precision studies reveal relative standard deviations below 2%, indicating exceptional method reproducibility [9].

Advanced Spectrophotometric Approaches

Alternative spectrophotometric methodologies employ chemical derivatization to enhance sensitivity and selectivity. The formation of Schiff bases through reaction with aromatic aldehydes including benzaldehyde, salicylaldehyde, and vanillin produces colored complexes with enhanced molar absorptivity [10]. These derivatization reactions proceed in the presence of sulfuric acid catalyst, yielding stable colored products suitable for quantitative analysis [10].

The charge transfer complexation method utilizing bromophenol blue, xylenol orange, and chromazurol S provides alternative quantification approaches [11] [12]. Linear dynamic ranges extend from 0.4 to 32 micrograms per milliliter with molar absorption coefficients ranging from 1.4 × 10⁴ to 2.1 × 10⁴ liters per mole per centimeter [12].

Fluorescence Spectroscopic Techniques

Fluorescence spectroscopy offers enhanced sensitivity for tetrahydro furosemide analysis through native fluorescence properties. The optimal fluorescence parameters include excitation at 235 nanometers and emission at 402 nanometers [3] [13]. These conditions provide detection limits of 27 nanograms per milliliter using 250 microliter injection volumes [3].

The quenching fluorescence methodology employs acriflavine as a fluorescent probe with quantitative quenching by tetrahydro furosemide in Britton-Robinson buffer medium [14]. The fluorescence intensity decreases at 505 nanometers following excitation at 265 nanometers, providing linear responses over the range of 2.0 to 10 micrograms per milliliter with correlation coefficients of 0.9991 [14].

Mass Spectrometry-Based Identification

Electrospray Ionization Mass Spectrometry

Mass spectrometry provides definitive structural identification and quantification capabilities for tetrahydro furosemide analysis. Electrospray ionization in negative mode generates the molecular ion [M-H]⁻ at mass-to-charge ratio 333.78, corresponding to the deprotonated molecular species [2] [5]. High-resolution mass spectrometry confirms the molecular formula C₁₂H₁₅ClN₂O₅S with mass accuracy within 5 parts per million [15].

Tandem mass spectrometry fragmentation patterns provide structural confirmation through characteristic product ions. The major fragmentation pathway involves loss of the tetrahydrofuran moiety, producing fragment ions at mass-to-charge ratios 77.9 and 125.8 [16]. Selected reaction monitoring transitions of 329.0 → 77.9 (quantification) and 329.0 → 125.8 (qualification) enable selective quantification in complex biological matrices [16].

Time-of-Flight Mass Spectrometry Applications

Time-of-flight mass spectrometry offers comprehensive metabolite profiling capabilities for tetrahydro furosemide biotransformation studies. The high mass accuracy and resolution characteristics enable discrimination of isobaric metabolites and structural analogs [17]. Quadrupole time-of-flight instruments provide simultaneous full-scan and tandem mass spectrometry capabilities for unknown metabolite identification [17].

The collision cross section values determined by ion mobility spectrometry provide additional structural characterization parameters. Calibrated measurements using polyalanine and drug standards yield reproducible collision cross section values that assist in metabolite identification and structural elucidation [17].

Chemical Ionization Techniques

Chemical ionization mass spectrometry employs ammonia as the reactant gas to generate [M+NH₄]⁺ adduct ions at mass-to-charge ratio 352 [13]. Negative ion chemical ionization provides enhanced sensitivity for compounds containing electronegative functional groups. The technique demonstrates superior detection capabilities compared to electron impact ionization for polar pharmaceutical compounds [13].

Gas chromatography-mass spectrometry analysis following permethylation derivatization enables comprehensive structural characterization. The methylation procedure converts all reactive hydrogen atoms to methyl ethers and esters, facilitating gas chromatographic separation and mass spectrometric identification [13].

Nuclear Magnetic Resonance Crystallography Applications

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of tetrahydro furosemide crystalline forms. ¹³C Cross Polarization Magic Angle Spinning experiments reveal distinct carbon environments with chemical shifts ranging from 94.0 to 153.2 parts per million [18] [19]. The tetrahydrofuran ring carbons exhibit characteristic resonances that distinguish this metabolite from the parent furosemide compound [18].

¹H Magic Angle Spinning spectra acquired at rotation frequencies of 60 kilohertz resolve individual proton environments with chemical shifts between 6.0 and 8.7 parts per million [18]. The aromatic protons of the benzene ring appear as distinct multiplets, while the tetrahydrofuran ring protons generate characteristic patterns in the aliphatic region [18].

Two-Dimensional Nuclear Magnetic Resonance Applications

Two-dimensional Nuclear Magnetic Resonance experiments provide definitive structural assignments through correlation spectroscopy. ¹H-¹³C Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity throughout the molecular framework [18] [20]. Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range interactions essential for structural confirmation [20].

The Nuclear Magnetic Resonance crystallography approach combines experimental solid-state spectra with density functional theory calculations of magnetic shielding tensors. This methodology enables validation of crystal structures deposited in structural databases and identification of polymorphic forms [18] [19].

¹⁵N Nuclear Magnetic Resonance Characterization

¹⁵N Nuclear Magnetic Resonance spectroscopy provides specific characterization of nitrogen environments in tetrahydro furosemide. The sulfonamide nitrogen exhibits a characteristic chemical shift distinct from the secondary amine nitrogen of the tetrahydrofuran substituent [18]. Cross polarization contact times of 5 milliseconds optimize signal-to-noise ratios for nitrogen detection [18].

The ¹⁵N chemical shift range spans from -1.5 to 8.4 parts per million, enabling differentiation of primary and secondary amine functionalities [18]. These measurements require extended acquisition times due to the low natural abundance and inherent sensitivity limitations of the ¹⁵N nucleus [18].

Stability-Indicating Assay Development

Forced Degradation Studies

Stability-indicating assay development for tetrahydro furosemide requires comprehensive forced degradation studies under International Council for Harmonisation guidelines [21] [22]. Acidic hydrolysis conditions employing 0.1 N hydrochloric acid at 60°C generate 5-15% degradation, producing primarily the tetrahydro derivative through furan ring reduction [21]. Basic hydrolysis using 0.1 N sodium hydroxide results in 10-25% degradation with decarboxylated products as major degradants [22].

Oxidative stress testing with 3% hydrogen peroxide induces 15-30% degradation through sulfoxide formation at the sulfur atom [22]. Thermal degradation studies at 65°C produce 8-12% degradation with ring-opening products, while photolytic degradation under ultraviolet light exposure generates 5-10% degradation through isomerization reactions [22].

Separation Optimization

Chromatographic separation optimization ensures adequate resolution between tetrahydro furosemide and all potential degradation products. The developed methodology achieves minimum resolution factors exceeding 2.5 between all peaks with theoretical plate counts ranging from 5,670 to 174,284 [20]. Peak purity assessment using photodiode array detection confirms greater than 97% purity for all separated components [20].

The gradient elution program employs acetonitrile and ammonium acetate buffer with optimized pH conditions to achieve baseline separation. Mobile phase composition adjustments and column temperature optimization provide robust analytical conditions suitable for routine quality control applications [22].

Method Validation Parameters

Comprehensive method validation demonstrates system suitability, linearity, precision, accuracy, and robustness according to International Council for Harmonisation Q2(R1) guidelines [20]. Linearity studies over the concentration range of 40-160 micrograms per milliliter yield correlation coefficients exceeding 0.995 [22]. Precision evaluation through six replicate preparations demonstrates relative standard deviations below 1.5% [22].